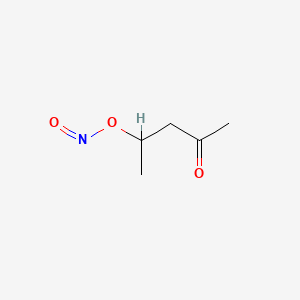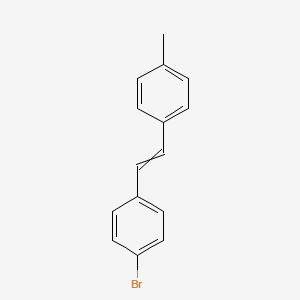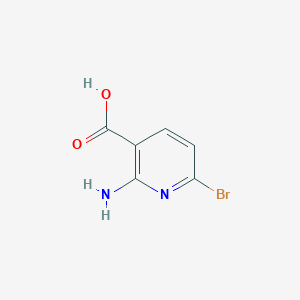
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide typically involves diastereoselective synthesis methods. One common approach is the use of a 5-exo-tet ring closure reaction, which ensures high diastereoselectivity . The starting materials are commercially available, and the reaction conditions often involve the use of zinc and magnesium enolates to control the stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the enantiomeric purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxyl and dimethylaminocarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, influencing the stereochemistry of chemical reactions. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-4-methylproline
- (2S,4R)-4-fluoroproline
- (2S,4R)-4-ethylproline
Uniqueness
What sets (2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
114357-99-2 |
|---|---|
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.228 |
Nombre IUPAC |
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)8(12)7-4-6(11)5-10(7)3/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1 |
Clave InChI |
UHIANEYUFGNAFT-RQJHMYQMSA-N |
SMILES |
CN1CC(CC1C(=O)N(C)C)O |
Sinónimos |
2-Pyrrolidinecarboxamide,4-hydroxy-N,N,1-trimethyl-,(2S-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui](/img/structure/B570907.png)




